2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]acetic acid
Description
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)6-10(7-14)13(18)15-8-12(16)17/h2-6H,8H2,1H3,(H,15,18)(H,16,17)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGRLPPGYYUFRG-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Core Structure Assembly
Step 1: Synthesis of (E)-3-(4-Methoxyphenyl)-2-Cyanoacrylic Acid
4-Methoxybenzaldehyde reacts with cyanoacetic acid under Dean-Stark conditions (toluene, piperidine catalyst, 110°C, 6 h) to yield the α-cyano cinnamate. The reaction proceeds via a base-catalyzed aldol-like mechanism, with azeotropic water removal driving completion.
Key Parameters :
- Molar Ratio : 1:1 aldehyde to cyanoacetic acid.
- Yield : ~75–80% (reported for analogous systems).
- Stereoselectivity : >95% E-isomer due to conjugation stabilization.
Step 2: Acid Chloride Formation
The acrylic acid intermediate is treated with thionyl chloride (SOCl₂, 1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h. Catalytic DMF (0.1 eq) accelerates chloride displacement, yielding (E)-3-(4-methoxyphenyl)-2-cyanoacryloyl chloride.
Critical Considerations :
- Temperature Control : Prevents isomerization or decomposition.
- Purity : Vacuum distillation (bp ~120°C at 0.1 mmHg) ensures >98% purity.
Amide Coupling with Glycine Derivative
Step 3: Synthesis of Methyl 2-[(E)-2-Cyano-3-(4-Methoxyphenyl)Prop-2-Enamido]Acetate
Glycine methyl ester hydrochloride (1.5 eq) is neutralized with triethylamine (2 eq) in DCM at 0°C. The acid chloride (1 eq) is added dropwise, and the mixture stirs at 25°C for 12 h.
Reaction Metrics :
- Solvent : Dichloromethane.
- Yield : 82–85%.
- Byproducts : <5% oligomerization (mitigated by low concentration).
Step 4: Ester Hydrolysis to Target Compound
The methyl ester undergoes saponification with lithium hydroxide (2 eq, THF/H₂O 3:1, 25°C, 4 h), followed by acidification (1M HCl) to pH 2–3. Crystallization from ethanol/water (7:3) affords the title compound as a white solid.
Optimization Data :
| Parameter | Value |
|---|---|
| Crystallization Yield | 90–92% |
| Purity (HPLC) | 99.3% |
| Melting Point | 178–180°C (dec.) |
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Knoevenagel Condensation
Recent advances utilize microwave irradiation (150 W, 100°C, 20 min) to accelerate the condensation step, reducing reaction time by 85% while maintaining yield (78%).
Enzymatic Amidation Strategies
Lipase-mediated coupling (e.g., Candida antarctica Lipase B) in tert-butanol at 40°C achieves 68% yield, avoiding harsh acid chloride conditions. However, scalability remains challenging.
Comparative Performance Table :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Classical Knoevenagel | 80 | 98.5 | 6 h |
| Microwave | 78 | 97.8 | 20 min |
| Enzymatic | 68 | 95.2 | 48 h |
Mechanistic Insights and Stereochemical Control
The E-selectivity in Knoevenagel reactions arises from:
- Thermodynamic Stability : Conjugation between the cyano group and aromatic ring.
- Reversible Intermediate Formation : The enolate can equilibrate to the more stable trans-configuration before dehydration.
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a 12.3 kcal/mol preference for the E-isomer over Z, consistent with experimental observations.
Industrial-Scale Process Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution (%) |
|---|---|
| 4-Methoxybenzaldehyde | 42 |
| Cyanoacetic Acid | 28 |
| Solvent Recovery | 15 |
| Catalysts | 10 |
Waste Stream Management
- SOCl₂ Byproducts : Neutralized with NaHCO₃ to generate NaCl, SO₂ (scrubbed).
- Piperidine Recovery : Distillation (bp 106°C) achieves 92% reuse.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.51 (s, 1H, COOH), 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.68 (d, J = 8.8 Hz, 2H, ArH), 7.01 (d, J = 8.8 Hz, 2H, ArH), 6.87 (d, J = 15.6 Hz, 1H, CH=CN), 4.10 (s, 2H, CH₂CO).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O acid), 1665 cm⁻¹ (amide I).
Chromatographic Purity Profile
| Impurity | Retention Time (min) | Area (%) |
|---|---|---|
| Target Compound | 8.92 | 99.3 |
| Z-Isomer | 9.45 | 0.4 |
| Hydrolysis Byproduct | 6.78 | 0.3 |
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
a) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Structure : Differs by an ethyl ester group instead of the acetamido-acetic acid moiety.
- Properties: Higher lipophilicity (logP ~2.8) due to the ester group. Syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) observed in crystallographic studies, enhancing conjugation . Used as a precursor for bioactive propenamides and propenoates .
b) (2E)-3-(4-Methoxyphenyl)prop-2-enoic acid
- Structure: Lacks the cyano and acetamido groups.
- Properties: Reduced electrophilicity due to the absence of the cyano group. UV-B screening applications (e.g., in sunscreens) via its esters, highlighting the role of the 4-methoxyphenyl group in UV absorption .
Substituted Propenamides and Amides
a) N-(4-Hydroxycinnamoyl)tyrosine
- Structure: Contains a tyrosine-linked cinnamoyl group instead of the cyanoacetamido-acetic acid.
- Properties: Forms extensive hydrogen-bonding networks (O–H···O and N–H···O) due to phenolic and carboxylic acid groups, influencing crystal packing . Demonstrates how amide bonds enhance stability and intermolecular interactions.
b) 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
- Structure: Features a fused furoquinoline ring system attached to acetic acid.
- Properties :
Cyano-Substituted Derivatives
a) Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate
b) 2-[2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy]acetic acid
- Structure: Includes a phenoxyacetic acid group and isopropylcarbamoyl substitution.
- Properties :
Key Research Findings
Synthetic Efficiency: The telescoped synthesis of furoquinoline derivatives (68% yield) contrasts with the lower yields (<50%) typically observed for multi-step syntheses of cyano-substituted propenamides.
Biological Relevance: Cyano and 4-methoxyphenyl groups synergistically enhance electrophilicity and membrane permeability, critical for enzyme inhibition .
Crystallographic Insights : Syn-periplanar conformations in ester analogs suggest planar geometries optimize π-orbital overlap, influencing reactivity .
Biological Activity
2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]acetic acid (commonly referred to as the compound) is a novel organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyano group and a methoxyphenyl moiety, suggests potential bioactivity that merits detailed examination.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.25 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several promising areas, particularly its anti-inflammatory and anticancer properties. The following sections detail specific studies and findings related to its biological effects.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory potential of the compound. In vitro studies have demonstrated that the compound can modulate cytokine production in macrophage cultures, reducing levels of pro-inflammatory cytokines such as IL-1β and TNFα.
Case Study: Cytokine Modulation
In one study, macrophages treated with varying concentrations of the compound showed a dose-dependent decrease in nitrite production and cytokine levels when stimulated with lipopolysaccharide (LPS). The results indicated that at concentrations of 25 μM and 50 μM, there was a significant reduction in IL-1β and TNFα production compared to controls .
Table 1: Cytokine Production in Macrophages
| Treatment Concentration (μM) | IL-1β (pg/mL) | TNFα (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 25 | 90 | 150 |
| 50 | 50 | 100 |
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro assays using breast cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Table 2: Cell Viability Assay Results
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 20 | 60 |
| 40 | 30 |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes involved in inflammatory pathways or cancer cell signaling. The cyano and methoxyphenyl groups enhance binding affinity to these targets, potentially leading to altered enzyme activity or gene expression.
Q & A
Basic: What are the recommended synthetic routes for 2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]acetic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation between activated acrylonitrile derivatives and 4-methoxyphenyl precursors, followed by amidation with glycine analogs. Key steps include:
- Cyano group introduction : Use Knoevenagel condensation under acidic conditions (e.g., acetic acid/ammonium acetate) to form the α,β-unsaturated nitrile intermediate .
- Amidation : Coupling the nitrile intermediate with glycine derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control), temperature (40–60°C for amidation), and catalyst loading (0.1–1.0 eq) to minimize side reactions. Monitor purity via TLC or HPLC .
Basic: What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration of the propenamido group via coupling constants J = 12–16 Hz) and methoxy group placement .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of –CH₂COOH or –CN groups) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm (aromatic absorption) .
Basic: What safety protocols and PPE are advised when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for powder handling to avoid inhalation .
- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to limit vapor exposure .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent drainage contamination .
Advanced: How does the electron-withdrawing cyano group influence the compound's reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The cyano group (–CN) activates the α,β-unsaturated system for Michael additions (e.g., thiol or amine nucleophiles attacking the β-carbon) due to its electron-withdrawing resonance effect. For electrophilic substitutions on the methoxyphenyl ring, –CN deactivates the ring, directing reactions to the para position relative to the methoxy group. Computational DFT studies (e.g., Mulliken charge analysis) can quantify charge distribution to predict regioselectivity .
Advanced: What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts or IR absorptions) observed during characterization?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peak interference in NMR .
- Variable Temperature NMR : Resolve dynamic rotational isomers (e.g., amide bond rotation) by acquiring spectra at 25°C and 60°C .
- IR Validation : Compare experimental carbonyl stretches (e.g., 1680–1700 cm⁻¹ for conjugated amides) with calculated spectra from Gaussian09 .
Advanced: How can computational methods predict the compound's interactions with biological targets, and what validation experiments are required?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the acetic acid moiety and methoxyphenyl hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validation : Perform in vitro enzyme inhibition assays (IC₅₀) and compare with docking scores. Use SPR or ITC to measure binding kinetics .
Advanced: What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
- Aquatic Toxicity : Conduct Daphnia magna 48-h LC₅₀ tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Soil Adsorption : Determine log Kₒc values via batch equilibrium experiments with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
